molecular formula C15H22BNO4 B13049533 N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

Cat. No.: B13049533
M. Wt: 291.15 g/mol
InChI Key: JMQXQRGCMNUNIU-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide: is an organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide typically involves the reaction of 4-methoxy-3-iodoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Boronic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those that require the formation of carbon-carbon bonds.

Industry:

  • Applied in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is unique due to the presence of both a methoxy group and an acetamide group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.

Properties

Molecular Formula

C15H22BNO4

Molecular Weight

291.15 g/mol

IUPAC Name

N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO4/c1-10(18)17-11-7-8-13(19-6)12(9-11)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18)

InChI Key

JMQXQRGCMNUNIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)OC

Origin of Product

United States

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